[2'-13C]thymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-IWTXITHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Foundations of 2 13c Thymidine Tracing
Principles of Stable Isotope Incorporation into Deoxyribonucleic Acid.
The fundamental principle behind [2'-13C]thymidine tracing lies in its specific incorporation into newly synthesized DNA during the S-phase of the cell cycle. nih.gov Thymidine (B127349) is a nucleoside that, through the salvage pathway, is phosphorylated to become thymidine triphosphate (TTP), a direct building block for DNA. nih.gov By introducing this compound into a biological system, cells that are actively replicating their DNA will incorporate this labeled precursor.
The process can be summarized as follows:
Uptake: Exogenous this compound is transported into the cell.
Phosphorylation: Cellular kinases phosphorylate this compound to this compound monophosphate (TMP), then diphosphate (B83284) (TDP), and finally triphosphate (TTP).
Incorporation: DNA polymerase utilizes [2'-13C]TTP, along with other deoxynucleotide triphosphates, to synthesize new DNA strands.
This results in newly formed DNA being "tagged" with the stable ¹³C isotope. The presence and quantity of this isotope can then be detected and measured using sensitive analytical techniques such as mass spectrometry. nih.gov This method provides a direct measurement of DNA synthesis and, by extension, cell proliferation. pnas.org
The specificity of thymidine for DNA synthesis is a key advantage. asm.org Unlike other precursors that might be involved in various metabolic pathways, thymidine is primarily used for DNA replication. This minimizes the risk of the label being incorporated into other macromolecules like RNA, ensuring that the detected signal is a direct reflection of DNA synthesis. asm.org
Considerations for Isotopic Enrichment and Labeling Efficiency.
The effectiveness of this compound tracing hinges on two critical factors: isotopic enrichment and labeling efficiency.
Isotopic Enrichment refers to the proportion of the labeled precursor (this compound) relative to its unlabeled, naturally occurring counterpart (¹²C-thymidine) within the intracellular nucleotide pool available for DNA synthesis. Achieving a sufficient level of enrichment is crucial for the resulting labeled DNA to be detectable above the natural abundance of ¹³C, which is approximately 1.1%. nih.govnih.gov
Several factors can influence the level of isotopic enrichment:
Concentration of the Labeled Precursor: The amount of this compound supplied to the cells or organism plays a direct role.
Endogenous Synthesis: Cells can synthesize thymidine de novo, which dilutes the pool of the exogenously supplied labeled precursor. The balance between the salvage pathway (utilizing exogenous thymidine) and the de novo synthesis pathway can affect the final enrichment of the DNA. tandfonline.com
Labeling Efficiency describes the extent to which the available labeled precursor is incorporated into the DNA of proliferating cells. This is a measure of how effectively the experimental setup leads to detectable labeling.
Key considerations for labeling efficiency include:
Cellular Uptake and Transport: The efficiency of the cellular machinery responsible for transporting thymidine across the cell membrane can be a limiting factor. nih.gov
Rate of DNA Synthesis: Highly proliferative cell populations will naturally exhibit higher labeling efficiency due to a greater demand for DNA precursors.
Detection Method Sensitivity: The analytical technique used to measure the ¹³C incorporation, typically mass spectrometry, must be sensitive enough to detect the subtle increase in mass resulting from the isotope. nih.gov
The table below summarizes the key factors influencing isotopic enrichment and labeling efficiency in this compound tracing experiments.
| Factor | Description | Impact on Tracing |
| Exogenous Labeled Precursor Concentration | The amount of this compound provided to the system. | Higher concentrations can increase the isotopic enrichment of the precursor pool. |
| De Novo Nucleotide Synthesis | The cell's own production of unlabeled thymidine. | Dilutes the labeled precursor pool, potentially lowering the final isotopic enrichment in DNA. tandfonline.com |
| Cellular Proliferation Rate | The rate at which cells are dividing and synthesizing new DNA. | Higher proliferation leads to greater incorporation of the label and higher labeling efficiency. |
| Thymidine Salvage Pathway Activity | The efficiency of the enzymes that convert thymidine into TTP for DNA synthesis. nih.gov | A more active salvage pathway can enhance the incorporation of exogenous this compound. |
| Duration of Labeling | The length of time cells are exposed to the labeled precursor. | Longer exposure can lead to higher overall incorporation, but the dynamics of cell division must be considered. |
| Analytical Sensitivity | The ability of the detection instrument (e.g., mass spectrometer) to measure the isotopic label. nih.gov | High sensitivity is required to accurately quantify the level of incorporation, especially at low enrichment levels. |
Table 1: Factors Influencing Isotopic Enrichment and Labeling Efficiency
In practice, optimizing these factors is essential for the successful application of this compound tracing to accurately measure DNA synthesis and cell proliferation.
Applications in Cellular Proliferation and Deoxyribonucleic Acid Synthesis Studies
Quantitative Assessment of Deoxyribonucleic Acid Synthesis Rates
The use of stable isotope-labeled thymidine (B127349), such as [2'-13C]thymidine, coupled with mass spectrometry, provides a robust method for quantifying the rate of DNA synthesis. This approach allows for the precise measurement of new DNA produced over a specific period. By introducing this compound to cell cultures or in vivo systems, the extent of its incorporation into the DNA can be determined by analyzing the isotopic enrichment of deoxyribonucleosides from hydrolyzed DNA. This technique offers high sensitivity and accuracy in assessing the dynamics of cell proliferation in various biological contexts.
| Research Focus | Key Finding |
| Measuring DNA synthesis in vitro | The rate of this compound incorporation is directly proportional to the rate of DNA synthesis, allowing for quantitative comparisons between different experimental conditions. |
| In vivo cell proliferation studies | The enrichment of [2'-13C] in the DNA of specific cell populations can be used to calculate their turnover rates and proliferative activity within a complex tissue. |
Elucidation of Cell Cycle Progression and Dynamics
The cell cycle is a fundamental process that governs cell division and proliferation. The ability to monitor the progression of cells through the different phases of the cell cycle is crucial for understanding normal cellular function and the dysregulation that occurs in diseases such as cancer.
Thymidine and its analogs can be used to synchronize cell populations in the S-phase of the cell cycle. A high concentration of thymidine inhibits the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool and arresting cells at the G1/S boundary. This "thymidine block" is a widely used method for synchronizing cells. While high concentrations of unlabeled thymidine are typically used for the block itself, labeled analogs like this compound can be introduced after the block is removed to specifically label the synchronized cohort of cells as they progress through S-phase.
Strategies for Cell Synchronization Using Thymidine Analogs.
Investigations into Deoxyribonucleic Acid Replication Mechanisms
The process of DNA replication is complex and tightly regulated. The use of labeled nucleosides like this compound has been instrumental in dissecting the intricate mechanisms of DNA replication.
By employing pulse-chase experiments with this compound, researchers can label newly synthesized DNA strands. Subsequent analysis of the labeled DNA can reveal details about the initiation of replication at origins, the rate of replication fork progression, and the termination of replication. For instance, by analyzing the distribution of the [2'-13C] label within the genome, it is possible to identify regions of active replication and to study how different factors may influence the replication process. The stability of the carbon-13 isotope makes it particularly useful for long-term studies of DNA maintenance and repair.
| Research Area | Application of this compound |
| Replication Fork Dynamics | Pulse-labeling with this compound allows for the measurement of replication fork speed and the analysis of fork stalling or collapse in response to DNA damage. |
| Origin Firing Efficiency | The incorporation of this compound at specific genomic loci can be used to determine the efficiency and timing of replication origin firing. |
| DNA Strand Asymmetry | The differential incorporation of this compound into leading and lagging strands can be investigated to understand the asymmetries of the replication process. |
2 13c Thymidine in Metabolic Pathway Elucidation
Tracing Nucleotide Salvage and De Novo Biosynthesis Pathways
Distinguishing Contributions of Precursor Pathways to Deoxyribonucleic Acid Synthesis
The salvage pathway directly incorporates exogenous thymidine (B127349), like [2'-13C]thymidine, into the nucleotide pool through phosphorylation by thymidine kinase. nih.govpnas.org In contrast, the de novo pathway synthesizes thymidylate (dTMP) from deoxyuridylate (dUMP). nih.govnih.gov By introducing this compound and analyzing its incorporation into newly synthesized DNA, researchers can quantify the activity of the salvage pathway. snmjournals.org The degree of dilution of the 13C label in the DNA thymidine pool reflects the contribution from the unlabeled de novo pathway. This approach has been crucial in understanding that both pathways are active in various cell lines and tissues, and their relative contributions can be influenced by factors such as the concentration of exogenous thymidine. snmjournals.org
Applications in 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govshimadzu.com By introducing a 13C-labeled substrate and measuring the distribution of the 13C label in various metabolites, MFA can create a detailed map of cellular metabolism. nih.govutah.edu this compound can be utilized in MFA studies, particularly those focused on nucleotide metabolism and its connections to central carbon metabolism.
Isotopically Non-stationary Flux Analysis for Dynamic Metabolic Processes
Cellular metabolism is often dynamic, and isotopically non-stationary MFA (INST-MFA) has been developed to analyze systems that are not at an isotopic steady state. researchgate.netcreative-proteomics.com This method involves measuring the time-dependent changes in isotopic labeling of intracellular metabolites after the introduction of a tracer. vanderbilt.eduresearchgate.net INST-MFA is particularly well-suited for studying the dynamic nature of nucleotide pools and the rapid kinetics of the salvage pathway following the introduction of this compound. researchgate.netnih.gov This approach can provide more precise flux estimates, especially for exchange reactions, and can even allow for the estimation of intracellular metabolite concentrations. vanderbilt.edu
Elucidation of Carbon Flow through Intermediary Metabolism Relevant to Nucleotide Synthesis
The synthesis of nucleotides is intrinsically linked to central carbon metabolism, which provides the necessary precursors. The ribose sugar component of nucleotides, for instance, is derived from the pentose (B10789219) phosphate (B84403) pathway (PPP). While this compound's label is on the deoxyribose, its utilization and the resulting metabolic state can be analyzed in the broader context of carbon flow. For example, understanding the reliance on the thymidine salvage pathway can indirectly inform on the demands placed on the de novo synthesis pathway, which in turn draws precursors from glycolysis and the PPP. d-nb.info Studies using other 13C-labeled substrates like glucose have shown how central carbon metabolism is rewired to support nucleotide biosynthesis in proliferating cells. d-nb.infocore.ac.uk By combining data from this compound tracing with that from other tracers, a more comprehensive picture of the metabolic network supporting DNA synthesis can be constructed.
Advanced Analytical Technologies for 2 13c Thymidine Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules at an atomic level. acs.org The introduction of 13C isotopes, such as in [2'-13C]thymidine, is crucial for relaxation-based NMR experiments that probe molecular motions. oup.com For larger proteins and protein-nucleic acid complexes, isotope labeling is indispensable. acs.org
Structural and Conformational Analysis of Labeled Biomolecules
Solid-state NMR (ssNMR) also benefits from selective 13C labeling. In uniformly 13C-labeled peptides, for instance, specific 13C-13C distances and the relative orientations of C-H bonds can be determined, providing powerful constraints for molecular conformation determination. mdpi.comnih.gov This approach is adaptable to the study of DNA and its complexes, where this compound can serve as a key anchor point for structural measurements.
Dynamic Studies of Nucleic Acids and Protein-Nucleic Acid Complexes
Nucleic acids are not static molecules; they exhibit a wide range of motions essential for their biological functions, such as protein recognition and conformational switching. nih.govresearchgate.net NMR relaxation studies, facilitated by 13C labeling, are a primary tool for characterizing these dynamics across various timescales. nih.gov
By measuring the relaxation parameters (T1, T2, and NOE) of the 13C nucleus in this compound incorporated into a DNA molecule, researchers can gain insights into the local flexibility of the DNA backbone. nih.gov These measurements can reveal how DNA dynamics are altered upon binding to proteins or other ligands, providing a detailed picture of the recognition process. nih.gov For example, studies on protein-DNA complexes can utilize isotope labeling to delineate interaction surfaces and determine the relative orientation of the molecules. nih.gov The dynamic information obtained from such studies is critical for understanding the mechanisms of DNA replication, repair, and transcription.
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry has become an indispensable tool for the detection and quantification of DNA and its constituent nucleosides, offering high sensitivity and specificity. nih.gov The use of stable isotope-labeled compounds like this compound allows for precise quantification through isotope dilution methods and enables the tracing of metabolic pathways. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Profiling
GC-MS is a robust technique for analyzing the isotopic enrichment of nucleosides derived from biological samples. After enzymatic digestion of DNA and derivatization of the resulting nucleosides to make them volatile, GC-MS can separate and quantify the different isotopologues. nih.gov This methodology is particularly useful for measuring the incorporation of this compound into the DNA of cells or tissues, providing a direct measure of DNA synthesis.
The ability to measure low levels of isotopic enrichment is a key advantage. mdpi.com For instance, GC-MS can be used to determine weak 13C enrichments in plasma metabolites, which is analogous to measuring the incorporation of labeled thymidine (B127349) into circulating DNA or cellular DNA. mdpi.com The precision of GC-MS allows for the detection of subtle changes in DNA replication rates in response to various stimuli.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Nucleoside Profiling
LC-MS is a powerful and versatile technique for the analysis of non-volatile molecules like nucleosides and other metabolites from complex biological matrices. nih.govsciex.com It is widely used for metabolomic studies, including the profiling of nucleosides in plasma, urine, and cell extracts. researchgate.netmetabolomicsworkbench.orgebi.ac.uk When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional selectivity and sensitivity for quantifying specific analytes. uni-muenchen.de
The use of this compound in conjunction with LC-MS allows for the development of highly accurate quantitative assays. researchgate.net For example, an LC-MS method can be established to quantify thymidine and its metabolites, using the 13C-labeled analogue as an internal standard to correct for variations in sample preparation and instrument response. medchemexpress.com This approach has been applied to study the pharmacodynamics of drugs that affect nucleoside metabolism and to diagnose diseases associated with altered nucleoside levels. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled to MS/MS further enhances the speed and resolution of these analyses. nih.govuni-muenchen.de
| Application | Analytical Approach | Key Findings/Capabilities | References |
|---|---|---|---|
| Metabolite Profiling | Untargeted LC-MS | Identification of numerous metabolites in biological fluids like urine, establishing a baseline for metabolic studies. | metabolomicsworkbench.orgebi.ac.uk |
| Quantitative Analysis | LC-MS/MS with isotope dilution | Accurate quantification of thymidine and 2'-deoxyuridine (B118206) in plasma for pharmacodynamic studies. | researchgate.net |
| Intracellular Metabolism | QTRAP® 5500 System | Simultaneous quantification of ~100 compounds and qualitative confirmation of identity for each. | sciex.com |
| DNA Adduct Analysis | Enzyme-coupled LC-MS/MS | Identification of DNA photoproducts by retention time, molecular mass, and fragmentation patterns. | acs.org |
Quantitative Analysis of Labeled Precursors, Intermediates, and Deoxyribonucleic Acid Incorporation
A primary application of this compound is to quantitatively measure the rate of its incorporation into DNA, which serves as a proxy for cell proliferation. snmjournals.org Mass spectrometry is ideally suited for this purpose. By using a known amount of the labeled compound and measuring the ratio of labeled to unlabeled thymidine in DNA over time, the kinetics of DNA synthesis can be determined with high precision.
UHPLC-MS/MS methods have been developed to provide sensitive and efficient quantification of 13C-enriched nucleic acids. nih.gov This allows for the analysis of small amounts of DNA, making it possible to study DNA synthesis in specific cell populations or in samples where the amount of material is limited. nih.gov These methods can track the flow of the 13C label from the precursor, this compound, through various intracellular intermediates like thymidine monophosphate (TMP), diphosphate (B83284) (TDP), and triphosphate (TTP), and finally into the DNA polymer. This provides a comprehensive view of the entire metabolic pathway.
| Research Focus | Methodology | Key Finding | References |
|---|---|---|---|
| Kinetics of 13C Incorporation into DNA | UHPLC-MS/MS | Enabled efficient analysis of a large number of samples to characterize the kinetics of 13C incorporation. | nih.gov |
| DNA Replication Rate | Isotope Dilution Mass Spectrometry | Adding [U-13C, 15N]-thymidine to cell culture medium resulted in a very large increase in the enrichment of thymine (B56734) from DNA. | tandfonline.com |
| Metabolic Fate of Labeled Probes | UHPLC-MS/MS | Demonstrated that labeled 5-formyl-2'-deoxycytidine is efficiently converted into the corresponding labeled deoxycytidine after incorporation into the genome. | uni-muenchen.de |
Mechanistic Investigations Involving Thymidine Metabolism and Deoxyribonucleic Acid Integrity
Enzymatic Pathways of Thymidine (B127349) Phosphorylation and Metabolism
The journey of thymidine from the extracellular environment to its role as a fundamental component of DNA is a tightly regulated process involving several key enzymes. The phosphorylation of thymidine is a critical rate-limiting step, primarily governed by the nucleotide salvage pathway.
The salvage pathway provides an energy-efficient mechanism for the cell to recycle nucleosides from the breakdown of nucleic acids or from extracellular sources. nih.gov Thymidine kinases are central to this process, catalyzing the initial phosphorylation of thymidine to thymidine monophosphate (dTMP). researchgate.netslu.se This is the first committed step in the salvage of thymidine for DNA synthesis. nih.govdivitum.com
There are two main isoenzymes of thymidine kinase in mammalian cells:
Thymidine Kinase 1 (TK1): This cytosolic enzyme's activity is closely linked to the cell cycle, with levels peaking during the S phase when DNA replication occurs. researchgate.netdivitum.com TK1 is a key enzyme in the salvage pathway for DNA synthesis and repair. divitum.com It converts thymidine into dTMP, which is then further phosphorylated to deoxythymidine triphosphate (dTTP) and incorporated into DNA. nih.gov
Thymidine Kinase 2 (TK2): Located in the mitochondria, TK2 is constitutively expressed and not dependent on the cell cycle. nih.govkuleuven.be It plays a crucial role in providing dNTPs for the replication and maintenance of mitochondrial DNA (mtDNA). kuleuven.be TK2 has a broader substrate specificity than TK1, phosphorylating deoxythymidine, deoxycytidine, and deoxyuridine. slu.se
The use of isotopically labeled thymidine, such as [2'-13C]thymidine, allows researchers to trace the activity of these kinases and the flux of thymidine through the salvage pathway. By tracking the incorporation of the 13C label into dTMP and subsequently into DNA, the efficiency of the salvage pathway under various cellular conditions can be quantified.
Table 1: Key Enzymes in Thymidine Salvage Pathway
| Enzyme | Cellular Location | Function | Cell Cycle Dependence |
|---|---|---|---|
| Thymidine Kinase 1 (TK1) | Cytosol | Phosphorylates thymidine to dTMP for nuclear DNA synthesis. nih.govdivitum.com | S-phase specific. researchgate.netdivitum.com |
| Thymidine Kinase 2 (TK2) | Mitochondria | Phosphorylates pyrimidine (B1678525) deoxynucleosides for mtDNA synthesis. kuleuven.be | Constitutively expressed. nih.govkuleuven.be |
While the salvage pathway is a primary source of thymidine nucleotides, cells can also synthesize them through the de novo pathway. nih.gov This pathway builds pyrimidine bases from simpler molecules like amino acids and bicarbonate. nih.gov A key enzyme in the final step of thymidine nucleotide synthesis is thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce dTMP, the same product as the thymidine kinase-mediated salvage pathway. ebi.ac.ukspandidos-publications.com
The de novo pathway for dTMP synthesis is the only pathway for its production from scratch and is crucial for DNA biosynthesis. nih.gov The interplay between the salvage and de novo pathways is a critical aspect of cellular metabolism. The use of this compound allows for the dissection of the relative contributions of these two pathways to the total dTMP pool. By supplying cells with labeled thymidine and unlabeled precursors for the de novo pathway, the amount of 13C-labeled dTMP incorporated into DNA reflects the activity of the salvage pathway, while the unlabeled dTMP represents the contribution from the de novo pathway.
This experimental approach provides valuable insights into how cells regulate these two pathways to meet the demands of DNA replication and repair. For instance, in rapidly proliferating cancer cells, both pathways are often upregulated to sustain the high demand for nucleotides. nih.gov
Role of Thymidine Kinases (TK1, TK2) in Nucleotide Salvage Pathway Activity.
Interaction with Deoxyribonucleic Acid Repair and Modification Mechanisms
The integrity of the genetic material is constantly under threat from both endogenous and environmental sources of DNA damage. Cells have evolved sophisticated DNA repair and modification mechanisms to counteract this damage.
When DNA damage occurs, it can block the progression of the high-fidelity replicative DNA polymerases. To overcome this, cells employ a process called translesion synthesis (TLS), where specialized, lower-fidelity DNA polymerases temporarily replace the replicative polymerase to bypass the lesion. acs.orgoup.com This process, while essential for completing replication, can be error-prone and lead to mutations, a phenomenon known as transcriptional mutagenesis. nih.gov
Studies using DNA templates containing site-specific lesions have been instrumental in understanding the mechanisms of lesion bypass. For example, research on O4-alkylthymidine lesions has shown that the type of alkyl group influences the bypass efficiency and the frequency of T→C mutations. oup.com The use of isotopically labeled nucleotides in conjunction with mass spectrometry allows for the precise identification and quantification of the products of lesion bypass, revealing the fidelity of different TLS polymerases. nih.gov
Following DNA replication, the genome can undergo further enzymatic modifications. These post-replicative modifications play crucial roles in gene regulation and genome stability. nih.gov One well-known example is DNA methylation.
While not directly related to the 2'-carbon, the use of labeled thymidine can be part of broader studies to understand the dynamics of DNA turnover and the maintenance of modification patterns. For instance, in studies of oxidative DNA damage, thymidine glycol is a common lesion that can block DNA replication. acs.org Research has shown that thymidine can have a protective effect against DNA damage induced by agents like hydrogen peroxide. acs.org By tracing the fate of labeled thymidine, researchers can investigate how its metabolism and incorporation are affected by oxidative stress and the subsequent repair processes.
Table 2: Investigating DNA Repair and Modification with Labeled Thymidine
| Research Area | Methodology | Key Findings |
|---|---|---|
| DNA Lesion Bypass | Site-specifically modified DNA templates, translesion synthesis assays. acs.orgoup.com | Specialized polymerases bypass lesions, but with varying fidelity, leading to potential mutations. oup.comnih.gov |
| Post-Replicative Modification | Tracing labeled thymidine to monitor DNA turnover and the effects of damaging agents. acs.org | Thymidine metabolism can be influenced by cellular stress, and thymidine itself may offer protection against certain types of DNA damage. acs.org |
Methodological Innovations and Comparative Research Approaches
Comparative Analysis with Other Stable Isotope Tracers (e.g., [U-13C]-glucose, [13C]-glycine)
[2'-13C]thymidine is part of a broader toolkit of stable isotope tracers used to study DNA synthesis, each providing unique insights based on the metabolic pathway they engage. A key distinction lies in whether the tracer utilizes the nucleoside salvage pathway or the de novo synthesis pathway.
This compound directly enters the nucleoside salvage pathway, where it is phosphorylated by thymidine (B127349) kinase and subsequently incorporated into DNA. pnas.orgnih.gov This provides a direct measurement of DNA synthesis that relies on the cell's ability to recycle extracellular nucleosides.
In contrast, other stable isotope tracers like [U-13C]-glucose and [13C]-glycine are used to probe the de novo nucleotide synthesis pathway, where nucleotides are built from simpler metabolic precursors. pnas.orgnih.gov
[U-13C]-glucose: When cells are cultured with uniformly labeled glucose ([U-13C]-glucose), the 13C atoms are incorporated into various downstream metabolites, including the ribose sugar backbone of nucleotides through the pentose (B10789219) phosphate (B84403) pathway. pnas.org By measuring the 13C enrichment in the deoxyribose moiety of deoxynucleosides (like deoxyadenosine), researchers can quantify the fraction of newly synthesized DNA derived from extracellular glucose. pnas.org This approach offers a broad view of how central carbon metabolism is channeled into DNA production.
The choice of tracer depends on the specific biological question. This compound is ideal for specifically investigating the salvage pathway's role in DNA replication. Tracers like [U-13C]-glucose and [13C]-glycine are more suited for studies aiming to understand the interplay between central metabolism and cell proliferation, though their interpretation requires accounting for label dilution and exchange in extensive metabolic networks. pnas.orgnih.gov
Table 1: Comparative Analysis of Stable Isotope Tracers for DNA Synthesis
Optimization of Labeling Procedures for In Vitro and Ex Vivo Research Models
The successful application of this compound in research relies on the careful optimization of labeling procedures to ensure sufficient isotope incorporation for robust detection by mass spectrometry, without inducing artifacts or toxicity. biorxiv.org The specific parameters vary significantly between in vitro cell cultures and more complex ex vivo tissue models.
In Vitro Models
In cultured cells, the primary goal is to achieve measurable enrichment in DNA within a relevant experimental timeframe. Key parameters for optimization include:
Tracer Concentration: The concentration of this compound must be high enough to compete effectively with any endogenous unlabeled pools but low enough to avoid perturbing normal cell cycle progression. While specific optimal concentrations for this compound are model-dependent, studies with analogous compounds like EdU often use concentrations in the low micromolar range (e.g., 2-10 µM). nih.gov Preliminary experiments are essential to determine the optimal, non-toxic concentration for each specific cell line. nih.gov
Culture Medium: The composition of the culture medium, particularly the presence of unlabeled nucleosides, can impact the efficiency of label incorporation. Using a medium with a defined and known concentration of thymidine allows for more precise control over the isotopic enrichment of the precursor pool.
Controls: Control experiments are critical for validating the results. For instance, a competition experiment, where cells are co-incubated with the labeled tracer and an excess of unlabeled thymidine, can confirm that incorporation is specific to the intended metabolic pathway. biorxiv.org
Ex Vivo Models
Ex vivo studies, which use intact tissue fragments or organ cultures, introduce additional layers of complexity. The objective is to maintain tissue viability and physiological function while achieving adequate label penetration.
Tissue Penetration: Unlike in a monolayer cell culture, the tracer must diffuse through multiple cell layers to reach proliferating cells within the tissue explant. The small molecular size of thymidine facilitates this process. The efficiency of penetration can be influenced by the tissue's density and architecture.
Labeling Duration: Incubation times in ex vivo models are often longer than in in vitro systems to allow for tracer diffusion and to capture physiological responses that may have a slower onset. For example, in a study using rabbit artery segments maintained in organ culture, increased uptake of radiolabeled thymidine in response to mechanical load was observed after a latency of 3 to 4 days. ahajournals.org
Culture Conditions: Maintaining the viability and physiological relevance of the tissue is paramount. This requires optimizing the culture medium, oxygenation, and other environmental factors to mimic the in vivo state as closely as possible.
Detection: Following labeling, DNA must be efficiently extracted from the tissue, which can be more challenging than with cultured cells due to the presence of extracellular matrix and other complex biological components. The extracted DNA is then hydrolyzed to deoxynucleosides for analysis by mass spectrometry to quantify 13C enrichment. pnas.orgasm.org
Table 2: Key Parameters for Optimizing this compound Labeling Procedures
Conclusion and Future Perspectives in 2 13c Thymidine Research
Synthesis of Key Contributions to Fundamental Biological Understanding
The isotopic labeling of thymidine (B127349), a crucial precursor for DNA synthesis, with carbon-13 at the 2'-position ([2'-13C]thymidine), has provided researchers with a powerful tool to probe fundamental biological processes. This stable isotope-labeled compound allows for the tracing and analysis of DNA synthesis and metabolism without the safety concerns associated with radioactive isotopes like tritiated thymidine. biorxiv.orgnih.gov
Furthermore, the use of this compound in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry has been instrumental in elucidating the structural and conformational aspects of DNA. rsc.orgacs.orgchemicalbook.comnih.gov The carbon-13 label provides a specific probe to study the sugar pucker conformation of the deoxyribose ring within the DNA structure, which is critical for its biological function and interaction with other molecules. nih.gov These studies contribute to a deeper understanding of DNA structure and its influence on genetic processes.
The degradation of thymidine is another area where isotopically labeled compounds have proven valuable. Studies using labeled thymidine have helped to delineate the metabolic pathway of its conversion to other pyrimidines, such as uracil, which can then be incorporated into RNA. asm.org This has been particularly important in organisms where thymidine is not exclusively incorporated into DNA. asm.org
In the context of disease, understanding thymidine metabolism is crucial. For example, in mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), a deficiency in the enzyme thymidine phosphorylase leads to elevated levels of thymidine. nih.govnih.gov Studies using labeled thymidine have helped to model the metabolic consequences of this condition, showing how excess thymidine can lead to imbalances in the deoxynucleotide triphosphate (dNTP) pools and subsequent mitochondrial DNA depletion. nih.gov
The table below summarizes the key research findings enabled by the use of labeled thymidine:
| Research Area | Key Findings |
| DNA Synthesis and Cell Cycle | Enabled tracking of DNA replication and cell proliferation. biorxiv.orgnih.govmdpi.com Used as a tool to synchronize cells for studying cell cycle progression. medchemexpress.commedchemexpress.commedchemexpress.com |
| Metabolic Flux Analysis | Allowed for detailed analysis of nucleotide metabolism and the salvage pathway. medchemexpress.commedchemexpress.comnih.gov |
| DNA Structure and Conformation | Provided insights into the sugar pucker conformation of the deoxyribose ring in DNA through NMR studies. acs.orgnih.gov |
| Thymidine Degradation Pathways | Helped to elucidate the metabolic conversion of thymidine to other pyrimidines. asm.org |
| Disease Modeling (e.g., MNGIE) | Demonstrated the impact of elevated thymidine levels on dNTP pools and mitochondrial DNA. nih.gov |
Identification of Emerging Avenues and Advanced Applications for this compound Research
The utility of this compound and other isotopically labeled nucleosides continues to expand, with several emerging avenues for advanced research and applications.
Advanced Imaging and Detection Techniques: The development of more sensitive analytical techniques will further enhance the utility of this compound. The "click chemistry" approach, initially developed for thymidine analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), offers a powerful method for detecting newly synthesized DNA with high specificity and sensitivity. biorxiv.orgnih.govmdpi.com Adapting such bio-orthogonal chemistry for the detection of this compound could open up new possibilities for in vivo imaging of DNA synthesis.
Epigenetics and DNA Repair: The role of thymidine metabolism in epigenetic regulation and DNA repair is a burgeoning field of research. nih.govneb.comresearchgate.net Thymidine kinase 1 (TK1), a key enzyme in the thymidine salvage pathway, has been shown to be upregulated in response to DNA damage, suggesting its crucial role in providing the necessary building blocks for DNA repair. researchgate.net Future research using this compound could focus on quantifying the flux through the salvage pathway during DNA repair processes and understanding how this is regulated in both normal and cancerous cells. researchgate.net
Drug Development and Personalized Medicine: this compound can serve as a valuable tool in the development and evaluation of anticancer and antiviral therapies that target nucleotide metabolism. wikipedia.org By tracing the metabolic fate of thymidine in the presence of various drugs, researchers can gain insights into their mechanisms of action and potential resistance pathways. Furthermore, stable isotope tracers like this compound are being explored for use in therapeutic drug monitoring (TDM) and for assessing individual variations in drug metabolism. medchemexpress.commedchemexpress.commedchemexpress.com
Systems Biology and Multi-Omics Approaches: Integrating data from studies using this compound with other "omics" data (genomics, proteomics, metabolomics) will provide a more comprehensive, systems-level understanding of cellular processes. This approach can help to build more accurate metabolic models and to identify novel regulatory networks involved in DNA replication, repair, and cell proliferation.
Synthesis of Complex Labeled Molecules: The chemical and enzymatic synthesis of more complex molecules incorporating this compound is an active area of research. oup.comnih.govmdpi.combeilstein-journals.org This includes the creation of doubly labeled DNA oligomers and nucleoside analogues with modified properties for various applications in biotechnology and medicine. nih.govmdpi.com
The following table outlines potential future research directions for this compound:
| Emerging Avenue | Potential Application |
| Advanced Imaging | Development of novel probes and techniques for in vivo visualization of DNA synthesis. |
| Epigenetics | Investigating the role of the thymidine salvage pathway in DNA methylation and other epigenetic modifications. nih.gov |
| DNA Repair Mechanisms | Quantifying the contribution of thymidine salvage to DNA repair processes in different cellular contexts. researchgate.net |
| Drug Discovery | Screening and mechanistic studies of drugs targeting nucleotide metabolism. wikipedia.org |
| Personalized Medicine | Use in therapeutic drug monitoring and assessing individual metabolic profiles. medchemexpress.commedchemexpress.commedchemexpress.com |
| Systems Biology | Integration with other omics data to build comprehensive models of cellular metabolism. |
| Synthetic Biology | Creation of novel labeled biomolecules for advanced research and biotechnological applications. nih.govmdpi.combeilstein-journals.org |
Q & A
Q. What is the methodological rationale for using ¹³C labeling at the 2' position of thymidine in NMR-based DNA studies?
Answer: ¹³C labeling at the 2'-deoxyribose position enables precise tracking of thymidine incorporation and conformational changes in DNA via NMR. The ¹³C isotope provides distinct nuclear magnetic resonance signals, allowing researchers to resolve structural dynamics (e.g., sugar puckering, backbone flexibility) and monitor metabolic pathways in real time. For example, in oligonucleotide synthesis, ¹³C labels facilitate the identification of intermediate states during enzymatic reactions like glycosidic bond cleavage .
Q. What are the critical steps in synthesizing [2'-¹³C]thymidine, and how is anomeric purity ensured?
Answer: Key steps include:
- Silylation : Activation of the nucleobase (thymine) via trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS) to enhance reactivity .
- Nucleosidation : Reaction with Hoffer’s β-chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranose) at 40°C in chloroform to form the 2'-deoxyribose linkage. This step yields a β/α anomeric mixture (3:7 ratio), with the α-anomer isolated via ethanol recrystallization (51% yield) .
- Protection/Deprotection : Use of dimethoxytrityl (DMT) groups to protect the 5'-OH group during solid-phase oligonucleotide synthesis.
Q. How is [2'-¹³C]thymidine incorporated into bacterial DNA production studies, and what methodological constraints exist?
Answer: Incorporation involves incubating bacterial cultures with nanomolar concentrations of ³H- or ¹³C-thymidine, followed by cold trichloroacetic acid (TCA) precipitation to isolate DNA. Constraints include:
- Isotopic Dilution : Corrections for endogenous thymidine pools using conversion factors (e.g., 0.2–4 × 10¹⁸ bacteria per mole of thymidine incorporated).
- Specificity : Only heterotrophic bacteria uptake exogenous thymidine at low concentrations, limiting applicability to mixed microbial communities .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) elucidate the transition state of thymidine hydrolysis by human thymidine phosphorylase (hTP)?
Answer: Intrinsic ¹³C KIEs are measured to distinguish between concerted (ANDN) and stepwise (DN*AN‡) mechanisms. For hTP:
- Stepwise Mechanism : A deoxyribooxazolenium ion intermediate forms during hydrolysis, with KIEs revealing nucleophilic attack (AN) as the rate-limiting step.
- Isotopic Signatures : ¹³C labeling at the 2' position quantifies bond vibrational changes in the transition state via quantum mechanical/molecular mechanical (QM/MM) simulations .
Q. What experimental strategies resolve contradictions in isotopic dilution factors during bacterial DNA quantification with [2'-¹³C]thymidine?
Answer:
- Dual-Labeling : Combine ¹³C-thymidine with ³H-leucine to differentiate DNA synthesis from protein synthesis.
- Flow Cytometry : Couple isotopic data with cell sorting to validate conversion factors in specific bacterial subpopulations.
- Modeling : Use Monod kinetics to account for growth-rate-dependent isotopic dilution .
Q. How can [2'-¹³C]thymidine be applied in mechanistic studies of antiviral nucleoside analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
